Alk-IN-22 Maintains Low-Nanomolar Potency Against G1202R Mutant Unlike Ceritinib and Alectinib
Alk-IN-22 demonstrates potent inhibition of the ALK G1202R solvent-front mutation with an IC50 of 2.9 nM [1]. This is in stark contrast to the second-generation ALK inhibitors ceritinib and alectinib, which have been shown to be ineffective against this mutation in preclinical models [2][3]. This differential activity makes Alk-IN-22 a critical tool for studying this common mechanism of acquired resistance.
| Evidence Dimension | Inhibition of ALK G1202R mutant kinase activity |
|---|---|
| Target Compound Data | IC50 = 2.9 nM |
| Comparator Or Baseline | Ceritinib: Ineffective (does not overcome G1202R mutation) [2]; Alectinib: Resistance reported in G1202R models [3] |
| Quantified Difference | Qualitative difference: Alk-IN-22 is active; ceritinib and alectinib are inactive or ineffective against the G1202R mutant. |
| Conditions | Cell-free kinase assay (Target) [1]; Literature reports on comparator compounds [2][3] |
Why This Matters
This data justifies selecting Alk-IN-22 over widely available second-generation inhibitors for any research model that includes the G1202R resistance mutation.
- [1] MedChemExpress. (n.d.). ALK-IN-22 (Compound I-24) Product Information. View Source
- [2] Friboulet, L., Li, N., Katayama, R., Lee, C. C., Gainor, J. F., Crystal, A. S., Michellys, P. Y., Awad, M. M., Yanagitani, N., Kim, S., Pferdekamper, A. C., Li, J., Kasibhatla, S., Sun, F., Sun, X., Hua, S., McNamara, P., Mahmood, S., Lockerman, E. L., ... Engelman, J. A. (2014). The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer. Cancer Discovery, 4(6), 662–673. View Source
- [3] Kodama, T., Tsukaguchi, T., Satoh, Y., Hayashi, M., Takami, Y., Fujioka, S., Sakamoto, H., Kobayashi, Y., Nishio, M., & Isoyama, T. (2014). Alectinib shows potent antitumor activity against RET-rearranged non-small cell lung cancer. Molecular Cancer Therapeutics, 13(12), 2910–2918. View Source
